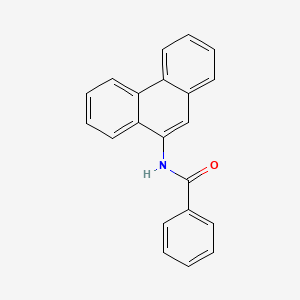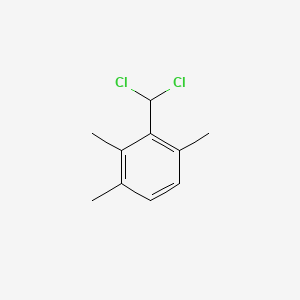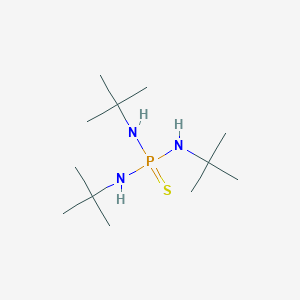
Phosphorothioic triamide, N,N',N''-tris(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- is a chemical compound known for its unique structure and properties It is a derivative of phosphorothioic acid, where the hydrogen atoms are replaced by N,N’,N’'-tris(1,1-dimethylethyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- typically involves the reaction of phosphorothioic acid with N,N’,N’'-tris(1,1-dimethylethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphorothioic group and the N,N’,N’'-tris(1,1-dimethylethyl) groups .
Common Reagents and Conditions
Common reagents used in the reactions of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane .
Major Products
The major products formed from the reactions of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- depend on the type of reaction. For example, oxidation reactions may yield phosphorothioic acid derivatives, while substitution reactions can result in the formation of various substituted phosphorothioic triamides .
Scientific Research Applications
Phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition is often mediated through the formation of covalent bonds between the compound and the enzyme .
Comparison with Similar Compounds
Phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- can be compared with other similar compounds, such as N-(n-Butyl)thiophosphoric triamide. While both compounds share a similar phosphorothioic structure, they differ in their substituent groups, which can influence their chemical properties and applications .
List of Similar Compounds
- N-(n-Butyl)thiophosphoric triamide
- N,N’,N’'-tris(2-pyridinyl) phosphorothioic triamide
- N,N’,N’'-tris(3,4-dimethylphenyl)phosphorothioic triamide
Properties
CAS No. |
86148-15-4 |
|---|---|
Molecular Formula |
C12H30N3PS |
Molecular Weight |
279.43 g/mol |
IUPAC Name |
N-bis(tert-butylamino)phosphinothioyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H30N3PS/c1-10(2,3)13-16(17,14-11(4,5)6)15-12(7,8)9/h1-9H3,(H3,13,14,15,17) |
InChI Key |
UOAJSIIOPAZYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NP(=S)(NC(C)(C)C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)

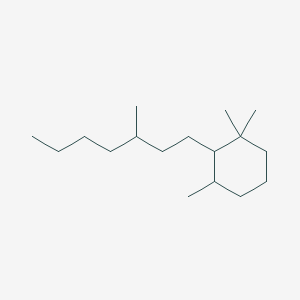
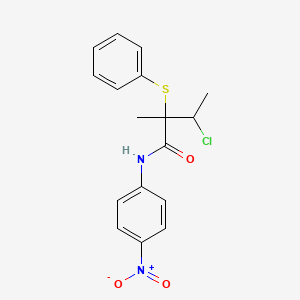
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
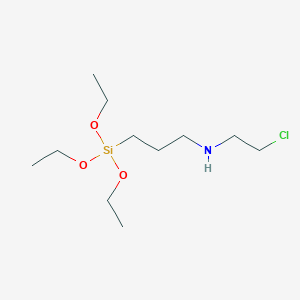
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
